1-(1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound has a molecular weight of 262.33 g/mol and is characterized by the presence of a benzothiazole ring fused to a piperidine ring, with a carboxylic acid group attached to the piperidine ring.
Wissenschaftliche Forschungsanwendungen
1-(1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Wirkmechanismus
While the specific mechanism of action for “1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid hydrochloride” is not mentioned in the sources, benzothiazole derivatives have been studied for their anti-tubercular and anti-inflammatory activities . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Zukünftige Richtungen
Benzothiazole derivatives, including “1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid hydrochloride”, show promise in the field of medicinal chemistry due to their potential biological activities . Future research could focus on further exploring these activities and developing more efficient synthetic pathways for these compounds .
Vorbereitungsmethoden
The synthesis of 1-(1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid hydrochloride involves several steps. One common method includes the condensation of 2-aminobenzothiazole with piperidine-3-carboxylic acid under specific reaction conditions. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial production methods may involve more efficient and scalable processes, such as microwave irradiation or one-pot multicomponent reactions, to enhance yield and reduce reaction time .
Analyse Chemischer Reaktionen
1-(1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Vergleich Mit ähnlichen Verbindungen
1-(1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid hydrochloride can be compared with other benzothiazole derivatives, such as:
Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones: These compounds also exhibit anti-tubercular activity but differ in their structural features and specific biological activities.
N-(Benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamides: These derivatives have shown anti-inflammatory properties and are structurally similar but have different functional groups attached to the benzothiazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-(1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S.ClH/c16-12(17)9-4-3-7-15(8-9)13-14-10-5-1-2-6-11(10)18-13;/h1-2,5-6,9H,3-4,7-8H2,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAHOIKICLTZCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3S2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.